N-pyridin-2-ylmethyl-malonamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-ylmethyl-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives This compound is characterized by the presence of a pyridine ring attached to a malonamic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-ylmethyl-malonamic acid ethyl ester typically involves the reaction of malonic acid diethyl ester with pyridine-2-carboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-ylmethyl-malonamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
N-pyridin-2-ylmethyl-malonamic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-pyridin-2-ylmethyl-malonamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-malonamic acid ethyl ester
- N-ethyl-malonamic acid ethyl ester
- N-pyridin-3-ylmethyl-malonamic acid ethyl ester
Uniqueness
N-pyridin-2-ylmethyl-malonamic acid ethyl ester is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(pyridin-2-ylmethylamino)propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)7-10(14)13-8-9-5-3-4-6-12-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
ZNDTYOMJQDSUOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.